4-(2-Formylphenoxy)benzenesulfonamide

Medicinal Chemistry ADME Prediction Chemical Property Comparison

Researchers synthesizing antibacterial or antitumor agents often require benzenesulfonamide intermediates with a reactive handle for late-stage diversification. 4-(2-Formylphenoxy)benzenesulfonamide (CAS 902837-00-7) addresses this need with its ortho-formyl moiety, enabling reductive amination, oxime/hydrazone formation, and rapid library generation for carbonic anhydrase or sulfonamide-binding enzyme screening. • Ortho-formyl reactive handle enables rapid derivatization inaccessible with 4-phenoxybenzenesulfonamide analogs • Calculated LogP of 3.72 supports CNS-targeted probe design with favorable blood-brain barrier penetration potential • High thermal stability (bp 459°C) permits use in high-temperature synthetic sequences and metal-catalyzed cross-couplings • Available as a white crystalline solid with reliable purity for medicinal chemistry and chemical biology applications

Molecular Formula C13H11NO4S
Molecular Weight 277.3 g/mol
CAS No. 902837-00-7
Cat. No. B1437988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Formylphenoxy)benzenesulfonamide
CAS902837-00-7
Molecular FormulaC13H11NO4S
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17)
InChIKeyXPTCFGSAQWFPKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Formylphenoxy)benzenesulfonamide Chemical Properties & Specifications


4-(2-Formylphenoxy)benzenesulfonamide (CAS 902837-00-7) is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.30 g/mol [1]. It is a white crystalline solid with low water solubility but is soluble in organic solvents . This compound is primarily utilized as a synthetic intermediate in the preparation of antibacterial and antitumor agents, and its benzenesulfonamide core is a privileged scaffold in medicinal chemistry . Its key functional groups include a reactive ortho-formyl moiety and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity .

Why 4-(2-Formylphenoxy)benzenesulfonamide Cannot Be Replaced


Substituting 4-(2-Formylphenoxy)benzenesulfonamide with a generic benzenesulfonamide or a close structural analog like 4-phenoxybenzenesulfonamide is not chemically or functionally equivalent. The presence of the ortho-formyl group (-CHO) on the phenoxy ring introduces a critical reactive handle that is absent in unsubstituted analogs, enabling downstream derivatization such as reductive amination or oxime formation [1]. Furthermore, this specific substitution pattern significantly alters the compound's physicochemical profile, including its lipophilicity (LogP) and electronic properties, which directly impacts its behavior in biological systems and its utility as a synthetic intermediate [2]. The quantitative evidence below demonstrates that these differences are not trivial and preclude simple, one-for-one replacement.

4-(2-Formylphenoxy)benzenesulfonamide: Quantitative Comparison


Lipophilicity Advantage Over 4-Phenoxy Analog

4-(2-Formylphenoxy)benzenesulfonamide exhibits a calculated LogP of 3.72, which is significantly higher than that of its non-formylated analog, 4-phenoxybenzenesulfonamide (calculated XLogP: 1.8) [1]. This represents a ~1.9 log unit increase, indicating a markedly greater lipophilicity for the target compound.

Medicinal Chemistry ADME Prediction Chemical Property Comparison

Enhanced Thermal Stability vs. 4-Formylbenzenesulfonamide

4-(2-Formylphenoxy)benzenesulfonamide has a reported boiling point of 459°C at 760 mmHg and a density of 1.382 g/cm³ [1]. In contrast, the structurally related 4-formylbenzenesulfonamide (CAS 3240-35-5) has a boiling point of 392.7°C and a density of 1.424 g/cm³ . The target compound exhibits a 66.3°C higher boiling point, indicating stronger intermolecular forces and greater thermal stability, which is advantageous for high-temperature synthetic transformations.

Process Chemistry Purification Thermal Stability

Distinct Reactivity of the Ortho-Formyl Group

The ortho-formyl group in 4-(2-Formylphenoxy)benzenesulfonamide provides a distinct reactive handle for chemoselective transformations, such as reductive amination, oxime formation, and Wittig reactions, which are not possible with 4-phenoxybenzenesulfonamide (CAS 123045-62-5) . While specific yield data for this compound is limited, class-level data for analogous benzenesulfonamide formyl derivatives show high efficiency in reductive amination reactions, with yields often exceeding 80% [1].

Synthetic Methodology Derivatization Click Chemistry

Carbonic Anhydrase IX Inhibition and Antiproliferative Activity

4-(2-Formylphenoxy)benzenesulfonamide has been reported in vendor literature to inhibit carbonic anhydrase IX (CA IX) and induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 . However, a critical limitation is the absence of quantitative IC50 or Ki values in peer-reviewed primary literature for this specific compound, precluding a direct quantitative comparison with other CA IX inhibitors. Class-level inference suggests that benzenesulfonamide derivatives with a formyl group often exhibit enhanced binding affinity for carbonic anhydrases compared to non-formyl analogs [1].

Cancer Biology Enzyme Inhibition Antitumor Agents

4-(2-Formylphenoxy)benzenesulfonamide Applications


Reductive Amination for Drug Candidate Synthesis

The ortho-formyl group of 4-(2-Formylphenoxy)benzenesulfonamide serves as an ideal handle for reductive amination, a key reaction in medicinal chemistry for introducing diverse amine-containing fragments. This allows for the rapid generation of structurally varied benzenesulfonamide libraries for screening against targets such as carbonic anhydrases or other sulfonamide-binding enzymes. The compound's higher lipophilicity (LogP 3.72) compared to simpler analogs [1] also suggests that resulting derivatives may possess improved cell permeability, a critical factor in hit-to-lead campaigns.

Thermally Robust Intermediate for Multi-Step Synthesis

Given its high boiling point (459°C) [1], 4-(2-Formylphenoxy)benzenesulfonamide is well-suited as an intermediate in synthetic sequences that require high-temperature steps, such as certain heterocycle formations or metal-catalyzed cross-couplings. Its thermal stability surpasses that of the closely related 4-formylbenzenesulfonamide (boiling point 392.7°C) , reducing the risk of decomposition during demanding reaction workups or distillations.

CNS-Penetrant Probe Development

The calculated LogP of 3.72 [1] places 4-(2-Formylphenoxy)benzenesulfonamide in a lipophilicity range often associated with favorable blood-brain barrier penetration. This makes it a compelling scaffold for designing central nervous system (CNS)-targeted probes or drug candidates, where many less lipophilic benzenesulfonamides (e.g., 4-phenoxybenzenesulfonamide with XLogP 1.8) would exhibit limited brain exposure. Researchers investigating neurological targets that are modulated by sulfonamide ligands may find this scaffold particularly advantageous.

pH-Responsive and Fluorescent Probe Precursor

The ortho-formyl group can be readily converted into an oxime or hydrazone, functional groups that are often employed in the design of pH-sensitive linkers or fluorescent 'turn-on' probes. 4-(2-Formylphenoxy)benzenesulfonamide can therefore be used to create sulfonamide-based molecular tools for chemical biology applications, such as imaging enzyme activity or monitoring intracellular pH changes, where the sulfonamide moiety provides a known binding element to biological targets.

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